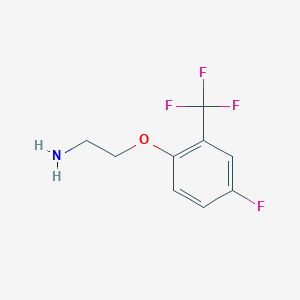

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Descripción general

Descripción

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine is a chemical compound characterized by its unique structure, which includes a fluorine atom, a trifluoromethyl group, and an ethylamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-2-trifluoromethylphenol as the starting material.

Reaction with Ethylamine: The phenol group is reacted with ethylamine under specific conditions, such as elevated temperature and pressure, to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Análisis De Reacciones Químicas

Substitution and Elimination Reactions

The trifluoromethyl and fluorine substituents influence electronic and steric effects:

-

Electrophilic Aromatic Substitution : Limited due to electron-withdrawing groups, but possible at meta positions if activated.

-

E2 Elimination : Under basic conditions, β-hydrogens adjacent to the amine may undergo elimination.

Coordination Chemistry

The ethylamine group can act as a ligand in metal complexes:

-

Palladacycle Formation : Analogous to 2-(4-fluorophenyl)ethylamine, which forms six-membered palladacycles via ortho-metalation .

Redox Reactions

-

Oxidation : The amine may oxidize to nitro or nitroso derivatives using agents like KMnO₄.

-

Reduction : Catalytic hydrogenation could reduce the aromatic ring, though fluorinated groups may hinder reactivity.

Functional Group Transformations

-

Isocyanate Formation : Analogous to fluorinated tertiary butyl amines, reacting with trimethylsilyl azide yields isocyanates (e.g., 81–89% yield) .

**Comparative Reaction Data Table

Structural and Mechanistic Insights

-

Conformational Flexibility : The ethylamine side chain adopts gauche or anti conformations, affecting reactivity .

-

Solvent Effects : Polar solvents (e.g., 50% EtOH) enhance nucleophilicity in substitution reactions .

-

Thermal Stability : Fluorinated amines are generally stable below 100°C but may decompose under strong acids/bases .

Challenges and Unreported Data

-

Direct kinetic or thermodynamic data for this specific compound are absent.

-

Steric hindrance from the trifluoromethyl group may slow reactions at the ortho position.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antidepressant Development

One of the significant areas of research involves the compound's role as a dual inhibitor of phosphodiesterase-4 (PDE4) and serotonin reuptake. Studies have shown that compounds similar to 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine exhibit antidepressant-like activity in animal models, suggesting potential therapeutic benefits for mood disorders. For instance, a related compound demonstrated a 129-fold increase in efficacy compared to fluoxetine in preclinical tests, highlighting the potential of such derivatives in developing new antidepressants .

Serotonin Transporter Imaging Agents

The compound's structural characteristics allow it to be modified into ligands with high binding affinities for the serotonin transporter (SERT). Research indicates that derivatives can be synthesized and labeled for use in imaging studies, which are crucial for understanding neuropsychiatric conditions . The ability to visualize SERT activity in the brain can lead to better diagnostic tools and treatment strategies.

Organic Synthesis Applications

Nucleophilic Reactions

this compound serves as an effective nucleophile in organic synthesis. It is particularly useful in synthesizing 2-amino-4-arylpyrimidine derivatives, which are important intermediates in drug development . The compound's reactivity can be harnessed to create complex molecules through palladium-catalyzed reactions, allowing for the introduction of various functional groups essential for pharmaceutical applications.

| Application Area | Description | Significance |

|---|---|---|

| Antidepressant Development | Dual PDE4 inhibitor and SSRI | Potential new treatments for depression |

| Serotonin Transporter Imaging | High-affinity ligands for SERT | Improved diagnostic tools for psychiatric disorders |

| Organic Synthesis | Nucleophile in reactions | Creation of drug intermediates |

Material Science Applications

Polymer Chemistry

The fluorinated nature of this compound enhances its utility in polymer chemistry. Fluorinated compounds are known to impart unique properties such as increased thermal stability and chemical resistance to polymers. This makes them attractive candidates for developing advanced materials used in coatings, adhesives, and other industrial applications.

Case Studies

-

Fluorinated Ligands for SERT Imaging

A study explored the synthesis of fluorinated ligands based on this compound for imaging SERT. These ligands exhibited high brain uptake and retention, making them suitable for PET imaging studies . The research underscores the importance of fluorination in enhancing ligand performance. -

PDE4 Inhibition Studies

Research involving compounds structurally related to this compound demonstrated significant inhibition of PDE4 activity, correlating with improved antidepressant effects in behavioral models . This case illustrates the compound's potential as a lead structure for developing novel antidepressants.

Mecanismo De Acción

The mechanism by which 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine exerts its effects involves its interaction with molecular targets and pathways. The fluorine and trifluoromethyl groups enhance the compound's binding affinity to specific receptors or enzymes, leading to its biological activity.

Comparación Con Compuestos Similares

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine is unique due to its specific structural features. Similar compounds include:

4-Fluoro-2-(trifluoromethyl)phenol: This compound lacks the ethylamine group.

2-(4-Fluoro-2-trifluoromethylphenoxy)ethanol: This compound has an ethanol group instead of ethylamine.

These compounds differ in their functional groups, which can lead to variations in their chemical properties and applications.

Actividad Biológica

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring, which is often associated with enhanced biological activity due to increased lipophilicity and potential interactions with biological targets. Its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various molecular targets within the body. The compound is believed to modulate several biochemical pathways, including:

- Inhibition of Enzymes : The compound may inhibit specific kinases involved in cell signaling pathways, which can lead to reduced cell proliferation in cancer models.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting antidepressant-like effects.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.63 | Cytotoxic |

| A549 | 0.76 | Antiproliferative |

| A375 | 1.47 | Cytotoxic |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antidepressant Activity

In animal models, this compound has been evaluated for its potential antidepressant effects. Studies indicate that it may enhance serotonin levels by inhibiting reuptake mechanisms, similar to selective serotonin reuptake inhibitors (SSRIs).

Study 1: Anticancer Effects

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to increased apoptosis rates. The mechanism was linked to the upregulation of p53 and caspase-3, key proteins involved in programmed cell death.

Study 2: Neurotransmitter Modulation

In a controlled study involving rodent models, the compound demonstrated significant effects on serotonin levels, suggesting its potential role as an antidepressant. The results indicated a dose-dependent increase in serotonin availability in synaptic clefts.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. However, toxicity studies are essential to determine safe dosage ranges for therapeutic use. Preliminary findings suggest low toxicity at therapeutic doses, but further research is needed.

Propiedades

IUPAC Name |

2-[4-fluoro-2-(trifluoromethyl)phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4NO/c10-6-1-2-8(15-4-3-14)7(5-6)9(11,12)13/h1-2,5H,3-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQQNPNIUXKKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.